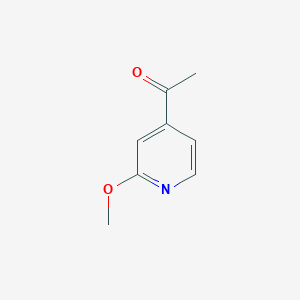

1-(2-Methoxypyridin-4-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGDLUNNOGOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665852 | |

| Record name | 1-(2-Methoxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764708-20-5 | |

| Record name | 1-(2-Methoxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone

This guide provides a comprehensive technical overview of 1-(2-Methoxypyridin-4-yl)ethanone, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Core Properties

This compound, also known as 2-methoxy-4-acetylpyridine, is a substituted pyridine derivative. Its structure, featuring a methoxy group and an acetyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a versatile scaffold in drug discovery programs.[1][2]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 764708-20-5 | [3][4] |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4][6] |

| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | [3] |

| Synonyms | Ethanone, 1-(2-methoxy-4-pyridinyl)- (9CI) | [4] |

| Purity | ≥98% (typical) | [4] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | No data available | [6] |

| Storage | Inert atmosphere, room temperature | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in common literature, suggesting it may be a specialty chemical. However, a plausible and common synthetic route for such methoxypyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyridine.[7]

Proposed Synthetic Workflow

A logical synthetic approach would start from a di-substituted pyridine, such as 2-chloro-4-acetylpyridine. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom would activate the chloro-substituent towards nucleophilic attack by a methoxide source.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-chloro-4-acetylpyridine (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Choices:

-

Anhydrous Methanol: Using an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the starting material or product.[7]

-

Inert Atmosphere: This prevents the degradation of the electron-rich methoxide reagent.

-

Sodium Methoxide: A strong nucleophile that readily displaces the chloride in an SNAr reaction.

-

Aqueous Workup: Necessary to remove any unreacted sodium methoxide and other inorganic salts.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield. The protons at positions 3 and 5 would appear as a doublet and a doublet of doublets, respectively.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5-2.7 ppm, integrating to three protons.

This predictive analysis is based on established data for similar methoxy- and acetyl-substituted pyridines and other aromatic systems.[8][9][10]

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a versatile intermediate.

Caption: Key reaction pathways for this compound.

The acetyl group's carbonyl carbon is electrophilic and can undergo a variety of reactions:

-

Reduction: Can be reduced to a secondary alcohol using agents like sodium borohydride.

-

Oxime Formation: Reacts with hydroxylamine to form an oxime, a common functional group in medicinal chemistry.[11]

-

Condensation Reactions: The alpha-protons of the acetyl group are acidic and can participate in aldol or Claisen-Schmidt condensations to form larger, more complex structures.

The methoxy group and the pyridine ring itself also offer avenues for further functionalization, although they are generally less reactive than the acetyl group. Its utility is evident in its role as a building block for more complex molecules, such as PI3K/mTOR dual inhibitors, which are significant in cancer therapy research.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, like 2-acetylpyridine, should be considered for handling procedures.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

Potential Hazards (based on analogs):

Always consult the supplier-specific Safety Data Sheet for the most accurate and up-to-date information before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for any researcher utilizing this compound in their work.

References

- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]

- 6. 764708-20-5|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(2-methoxypyridin-4-yl)ethanone. As a substituted pyridine derivative, this compound represents a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. This document delves into the structural features, experimental protocols for its synthesis and characterization, and the broader significance of the methoxypyridine moiety in contemporary drug discovery.

Introduction: The Strategic Importance of the Methoxypyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic placement of substituents on the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability.[1][3][4]

The 2-methoxypyridine moiety, in particular, offers several advantages. The methoxy group can modulate the basicity of the pyridine nitrogen through inductive electron-withdrawing effects, which can be crucial for optimizing interactions with biological targets and improving cell permeability.[5] This technical guide focuses on this compound, a key building block that incorporates this valuable scaffold.

Molecular Structure and Physicochemical Properties

This compound is a ketone derivative of 2-methoxypyridine. Its molecular structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | [6] |

| CAS Number | 764708-20-5 | [6][7] |

| Molecular Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| Canonical SMILES | CC(=O)C1=CC=N=C(C=C1)OC | [6] |

| Purity | Typically ≥98% (commercial sources) | [7] |

| Appearance | White powder | [8] |

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as a fluorinated or chlorinated pyridine derivative, with sodium methoxide.

Synthesis from 1-(2-Fluoropyridin-4-yl)ethanone

A straightforward synthesis involves the reaction of 1-(2-fluoropyridin-4-yl)ethanone with sodium methoxide in methanol.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a stirred solution of 1-(2-fluoropyridin-4-yl)ethanone (1.0 equivalent) in methanol (MeOH), add sodium methoxide (2.5 equivalents) at 0 °C.[3]

-

After the addition is complete, heat the reaction mixture to 90 °C and stir for 2 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Routes

An alternative approach involves the use of a Grignard reagent with a suitable pyridine precursor, such as 2-methoxy-4-cyanopyridine. The synthesis of 2-methoxy-4-cyanopyridine can be achieved by the reaction of 2-chloro-4-cyanopyridine with sodium methoxide.[9] The subsequent Grignard reaction would introduce the acetyl group at the 4-position.

Structural Elucidation and Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

A singlet for the methoxy protons (-OCH₃) around δ 4.1 ppm.

-

A singlet for the acetyl protons (-COCH₃).

-

Signals in the aromatic region corresponding to the protons on the pyridine ring.

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon (-OCH₃) around δ 55.0 ppm.

-

A signal for the acetyl methyl carbon.

-

A signal for the carbonyl carbon (-C=O) in the downfield region.

-

Signals corresponding to the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Absorption bands in the region of 1550-1600 cm⁻¹ due to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching vibrations for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Expected Mass Spectrum:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 151.16 g/mol .

-

Characteristic fragmentation patterns, including the loss of a methyl group or an acetyl group.

Reactivity and Chemical Behavior

The 2-methoxypyridine core of this compound dictates its reactivity. The methoxy group makes the pyridine ring susceptible to certain transformations. The acetyl group at the 4-position provides a handle for further synthetic modifications, such as condensation reactions or reductions.

The nitrogen atom of the pyridine ring is less basic compared to pyridine itself due to the electron-withdrawing effect of the 2-methoxy group, which can influence its participation in acid-base reactions and its ability to coordinate to metal centers.[5]

Applications in Medicinal Chemistry and Drug Discovery

The methoxypyridine scaffold is a key component in a multitude of biologically active compounds, particularly in the development of kinase inhibitors.[1] While specific biological activities for this compound are not extensively documented, its structural motifs are present in various bioactive molecules, and it serves as a crucial intermediate in their synthesis.[3]

For instance, the 4-methoxypyridinyl moiety is a common feature in a variety of potent and selective Janus kinase (JAK) inhibitors, which are instrumental in treating inflammatory diseases.[1] This highlights the potential of this compound as a starting material for the synthesis of novel therapeutics targeting a wide range of diseases.

Illustrative Workflow for Drug Discovery Application:

Caption: A generalized workflow illustrating the use of this compound in a drug discovery pipeline.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through established protocols, and its structure can be readily characterized using standard spectroscopic methods. The inherent properties of the 2-methoxypyridine scaffold make this compound a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(2-methoxy-4-pyridinyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methoxypyridin-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it delves into the compound's applications, particularly its role as a crucial intermediate in the development of targeted therapeutics, such as kinase inhibitors. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative with the formal IUPAC name 1-(2-methoxypyridin-4-yl)ethan-1-one .[1] It is also commonly referred to as 2-methoxy-4-acetylpyridine.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-one | [1] |

| CAS Number | 764708-20-5 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Canonical SMILES | COC1=CC(C(C)=O)=CC=N1 | [1] |

| InChI Key | BFAGDLUNNOGOSS-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Purity | Typically ≥98% | [2] |

| LogP | 1.29 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Note: Some physical properties such as melting and boiling points are not consistently reported in the literature and should be determined experimentally.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the reactivity of a halogenated pyridine precursor, typically 2-chloro-4-acetylpyridine, with a methoxide source. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom facilitates the displacement of the chloride at the 2-position.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations.[4]

Materials:

-

2-Chloro-4-acetylpyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or equivalent solvent system for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-acetylpyridine (1 equivalent).

-

Solvent Addition: Add anhydrous methanol to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.

-

Reagent Addition: Add sodium methoxide (1.1-1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. To the residue, add water and extract with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound should be performed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm), the acetyl group protons (singlet, ~2.6 ppm), and the three pyridine ring protons (doublets and a singlet, in the aromatic region ~7.0-8.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~197 ppm), the pyridine ring carbons (in the range of 110-165 ppm), the methoxy carbon (~54 ppm), and the acetyl methyl carbon (~26 ppm). |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹, and C-O stretching vibrations for the methoxy group. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (151.16 g/mol ). |

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility is particularly evident in the development of kinase inhibitors.

Role as a Key Intermediate

The methoxypyridine core is a common scaffold in a variety of biologically active compounds. The acetyl group in this compound provides a reactive handle for further chemical modifications, such as:

-

Condensation reactions: The acetyl group can undergo condensation with various reagents to form larger, more complex heterocyclic systems.

-

Functional group interconversions: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into other functional groups, opening up a wide range of synthetic possibilities.

Application in Kinase Inhibitor Synthesis

The 2-methoxypyridine motif is found in several potent and selective kinase inhibitors. For instance, related structures are utilized in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) and Bromodomain-containing protein 4 (BRD4), both of which are important targets in oncology and immunology.

Caption: Role of this compound as a starting material.

Safety and Handling

This compound is classified as harmful and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.

Table 3: Hazard and Precautionary Information

| Category | Information | Reference |

| Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

Spectroscopic Profile of 1-(2-Methoxypyridin-4-yl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Methoxypyridin-4-yl)ethanone (CAS 764708-20-5), a key building block in medicinal chemistry and materials science.[1][2] In the absence of publicly available experimental spectra, this document leverages advanced spectroscopic prediction software and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to provide a robust analytical framework for researchers. This guide is intended for scientists and professionals in drug development and chemical research, offering detailed predicted data, interpretation, and standardized protocols for experimental data acquisition.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[2] Its structure, featuring a methoxy group and an acetyl group on the pyridine ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of its predicted spectroscopic signature.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of available experimental data, the following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are generated using advanced algorithms that rely on large databases of known chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and acetyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 (Pyridine) | 8.20 | d | 5.5 |

| H-5 (Pyridine) | 7.20 | dd | 5.5, 1.5 |

| H-3 (Pyridine) | 7.00 | d | 1.5 |

| OCH₃ | 4.00 | s | - |

| COCH₃ | 2.60 | s | - |

Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). H-6, being adjacent to the electronegative nitrogen, is predicted to be the most downfield. The coupling pattern arises from the interactions between adjacent protons on the ring.

-

Methoxy Protons: The three protons of the methoxy group are predicted to appear as a singlet around 4.00 ppm, a typical region for methoxy groups attached to an aromatic ring.

-

Acetyl Protons: The three protons of the acetyl methyl group are expected to be a singlet at approximately 2.60 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C7) | 196.0 |

| C2 (Pyridine) | 164.0 |

| C6 (Pyridine) | 148.0 |

| C4 (Pyridine) | 145.0 |

| C5 (Pyridine) | 115.0 |

| C3 (Pyridine) | 110.0 |

| OCH₃ | 54.0 |

| COCH₃ (C8) | 26.0 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, around 196.0 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring are predicted to appear between 110 and 164 ppm. The carbon bearing the methoxy group (C2) is expected to be significantly downfield.

-

Methyl Carbons: The methoxy and acetyl methyl carbons are predicted to appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ketone) | 1700-1680 | Strong |

| C=C/C=N stretch (pyridine ring) | 1600-1450 | Medium-Strong |

| C-O stretch (methoxy) | 1250-1200 | Strong |

Interpretation of Predicted IR Spectrum:

-

A strong absorption band is expected around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ketone.

-

The region between 1600 and 1450 cm⁻¹ will likely show multiple bands of medium to strong intensity due to the aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

A strong band in the 1250-1200 cm⁻¹ region is anticipated for the C-O stretching of the methoxy group.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways likely involve the loss of the acetyl and methoxy groups.

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 151 | [C₈H₉NO₂]⁺ (Molecular Ion) | - |

| 136 | [C₇H₆NO₂]⁺ | •CH₃ |

| 123 | [C₇H₇NO]⁺ | CO |

| 108 | [C₆H₄NO]⁺ | •CH₃ from methoxy |

| 95 | [C₅H₅N]⁺ | CO from acetyl |

Proposed Fragmentation Pathway:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to achieve good separation from any impurities. A typical program might start at 50°C and ramp to 250°C.

-

Use a standard capillary column (e.g., DB-5ms).

-

Set the MS ion source to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-400.

-

-

Injection and Analysis:

-

Inject 1 µL of the sample solution into the GC inlet.

-

The compound will be separated by the GC and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, although predicted, are based on robust computational methods and established spectroscopic principles for related structures. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide serves as a valuable resource for researchers, facilitating the unambiguous identification and characterization of this important chemical intermediate.

References

The Strategic Utility of 1-(2-Methoxypyridin-4-yl)ethanone in Modern Drug Discovery

Introduction: The Pyridine Scaffold and the Rise of a Versatile Building Block

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. Within this vast chemical space, 1-(2-Methoxypyridin-4-yl)ethanone has emerged as a particularly valuable starting material. Its strategic placement of a reactive acetyl group and a methoxy substituent on the pyridine core provides a versatile platform for the construction of complex heterocyclic systems, enabling the rapid exploration of chemical diversity in drug discovery programs.

This technical guide delves into the synthetic utility of this compound, moving beyond a simple recitation of its properties to an in-depth analysis of its application in the synthesis of advanced pharmaceutical intermediates. We will explore the causality behind its reactivity and provide a field-proven protocol for a key transformation, demonstrating its role in the generation of potent therapeutic candidates.

Physicochemical Properties and Strategic Importance

The inherent reactivity of this compound is a direct consequence of its molecular architecture. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group's carbonyl function renders the α-protons of the methyl group acidic and thus amenable to deprotonation and subsequent elaboration. The 2-methoxy group, in turn, influences the electronic distribution within the pyridine ring, modulating its reactivity and providing a potential handle for later-stage modification, such as demethylation to reveal a hydroxypyridine moiety.

| Property | Value | Source |

| CAS Number | 764708-20-5 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Solid | - |

| Purity | Typically ≥98% | - |

A summary of the key physicochemical properties of this compound.

Core Synthetic Transformation: A Gateway to Pyrazolo[1,5-a]pyridines

A prime exemplar of the synthetic power of this compound is its use in the construction of the pyrazolo[1,5-a]pyridine scaffold. This bicyclic heterocycle is of significant interest in medicinal chemistry due to its association with a range of biological activities, including the inhibition of key enzymes like topoisomerase II, which are critical targets in oncology.

The key transformation involves a two-step, one-pot sequence: a condensation reaction with a formamide acetal to generate a reactive enaminone intermediate, followed by a cyclocondensation with a substituted hydrazine to forge the pyrazole ring.

Caption: Synthetic workflow from the starting material to the pyrazolo[1,5-a]pyridine core.

This sequence is highly efficient and demonstrates the principle of atom economy, building significant molecular complexity from readily available starting materials. The choice of DMF-DMA is critical; it acts as a C1 synthon, providing the necessary carbon atom to form the enaminone and ultimately a key part of the resulting pyrazole ring. The subsequent acid-catalyzed cyclization with a hydrazine derivative proceeds regioselectively to yield the desired pyrazolo[1,5-a]pyridine system.

Field-Proven Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Intermediate

The following protocol is adapted from established procedures for the synthesis of pyrazolo[1,5-a]pyridine-based topoisomerase II inhibitors, demonstrating a robust and reproducible method.

Objective: To synthesize a key 4-(7-acetyl-2-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyridin-5-yl)benzonitrile intermediate.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

4-Hydrazinylbenzonitrile hydrochloride

-

Toluene

-

Acetic acid

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer/hotplate

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

Part A: Enaminone Formation

-

To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux and stir for approximately 2-4 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, (E)-3-(dimethylamino)-1-(2-methoxypyridin-4-yl)prop-2-en-1-one, is typically not isolated and is used directly in the next step.

Part B: Cyclocondensation

-

To the solution containing the enaminone intermediate, add 4-hydrazinylbenzonitrile hydrochloride (1.1 eq) and acetic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, again monitoring the reaction progress.

-

After completion, cool the mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the desired 4-(7-acetyl-2-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyridin-5-yl)benzonitrile as a solid.

Self-Validation and Causality:

-

Inert Atmosphere: While not always strictly necessary, conducting the initial enaminone formation under an inert atmosphere can prevent side reactions, particularly if the reagents are sensitive to moisture.

-

Reagent Stoichiometry: A slight excess of DMF-DMA ensures complete conversion of the starting ketone. The amount of hydrazine is kept close to stoichiometric to minimize potential side reactions.

-

Solvent Choice: Toluene is an excellent choice for the enaminone formation due to its appropriate boiling point and its ability to azeotropically remove the methanol byproduct, driving the reaction to completion. Acetic acid in the second step serves as both a solvent and a catalyst for the cyclization.

-

Monitoring: Regular monitoring of the reaction is crucial for optimization and to determine the appropriate endpoint, preventing the formation of degradation products from prolonged heating.

Broader Synthetic Potential and Future Directions

While the synthesis of pyrazolopyridines is a key application, the reactivity of this compound is not limited to this transformation. The acetyl group is a versatile functional handle that can undergo a variety of other reactions, further expanding its utility as a starting material.

Caption: Potential synthetic pathways for this compound.

-

α-Halogenation: The acidic α-protons can be readily substituted with halogens (e.g., bromine or chlorine) to produce α-haloketones. These are highly valuable intermediates themselves, susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

-

Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcone analogs), which are precursors to other heterocyclic systems like pyrimidines and pyrazoles.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a new stereocenter and a hydroxyl group that can be used for further functionalization.

The continued exploration of these and other reaction pathways will undoubtedly solidify the position of this compound as a strategic building block in the synthesis of next-generation therapeutics. Its commercial availability and demonstrated utility in constructing complex, biologically relevant scaffolds make it an indispensable tool for researchers, scientists, and drug development professionals.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone

This technical guide provides an in-depth exploration of the discovery and history of 1-(2-Methoxypyridin-4-yl)ethanone, a heterocyclic ketone that has garnered significant interest within the realms of medicinal chemistry and drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be understood as a logical progression in the broader history of pyridine synthesis and the strategic exploration of substituted pyridines as pharmacologically active agents. This guide will delve into the historical context of pyridine chemistry, propose plausible and scientifically grounded synthetic pathways to this compound, detail its characterization, and discuss its significance as a building block in the development of novel therapeutics.

Historical Context: The Rise of the Pyridine Ring in Medicinal Chemistry

The story of this compound is intrinsically linked to the rich history of pyridine chemistry. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated from bone oil in the mid-19th century. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship to benzene, quickly made it a scaffold of immense interest to chemists.

Early research focused on understanding the fundamental reactivity of the pyridine ring. The development of classical synthetic methods, such as the Hantzsch pyridine synthesis in 1881, opened the door to the systematic preparation of a wide array of substituted pyridines. This newfound accessibility fueled the exploration of their biological activities. Throughout the 20th century, the pyridine nucleus became a cornerstone in the development of numerous pharmaceuticals, a trend that continues to this day. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a "privileged scaffold" in drug discovery.

The introduction of a methoxy group at the 2-position and an acetyl group at the 4-position, as seen in this compound, represents a deliberate design choice aimed at modulating the molecule's properties for potential biological interactions. The methoxy group can influence the electron density of the ring and participate in hydrogen bonding, while the acetyl group provides a key reactive handle for further chemical modifications.

Synthetic Strategies: From Precursors to the Final Product

While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation can be logically deduced from established synthetic methodologies for substituted pyridines. Below are two plausible and robust synthetic routes, complete with detailed experimental protocols.

Route A: Nucleophilic Aromatic Substitution of a Halopyridine Precursor

This approach leverages the reactivity of a 2-halo-4-acetylpyridine intermediate, where the halogen at the 2-position is susceptible to nucleophilic displacement by a methoxide source.

Step 1: Synthesis of 4-Acetyl-2-chloropyridine

-

Starting Material: 2-Chloro-4-methylpyridine.

-

Oxidation: The methyl group at the 4-position is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Thionyl Chloride Treatment: The resulting 2-chloropyridine-4-carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl₂).

-

Acylation: The acid chloride is subsequently reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), to introduce the acetyl group.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 4-acetyl-2-chloropyridine (1.0 eq) in anhydrous methanol (MeOH) is added sodium methoxide (NaOMe, 1.2 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway to this compound via a halopyridine intermediate.

Route B: Functionalization of a Cyanopyridine Intermediate

This alternative strategy involves the synthesis of a 2-methoxypyridine-4-carbonitrile intermediate, which is then converted to the target ketone.

Step 1: Synthesis of 2-Methoxy-4-methylpyridine

-

Starting Material: 2-Chloro-4-methylpyridine.

-

Methoxylation: React 2-chloro-4-methylpyridine with sodium methoxide in methanol under reflux conditions.

Step 2: Synthesis of 2-Methoxypyridine-4-carbonitrile

-

Ammoxidation: The methyl group of 2-methoxy-4-methylpyridine is converted to a nitrile group through a catalytic ammoxidation reaction, which involves reacting the substrate with ammonia and oxygen over a suitable catalyst at high temperature.

Step 3: Synthesis of this compound

-

Grignard Reaction: The 2-methoxypyridine-4-carbonitrile (1.0 eq) is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled in an ice bath. A solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in the same solvent is added dropwise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Hydrolysis: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then acidified with dilute hydrochloric acid (HCl).

-

Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Alternative synthesis of this compound using a cyanopyridine intermediate.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a molecule's properties is crucial for its application in research and development.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 764708-20-5 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform |

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H, pyridine H-6), ~7.0 (d, 1H, pyridine H-5), ~6.8 (s, 1H, pyridine H-3), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~197 (C=O), ~164 (C-2), ~150 (C-6), ~145 (C-4), ~110 (C-5), ~108 (C-3), ~54 (-OCH₃), ~26 (-COCH₃).

-

Mass Spectrometry (EI): m/z (%) 151 (M⁺), 136 (M⁺ - CH₃), 108 (M⁺ - COCH₃).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~1680 (C=O stretch), ~1600, 1570 (C=C and C=N aromatic stretches), ~1250 (C-O stretch).

Significance in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The methoxypyridine core is found in a number of biologically active compounds, and its presence can confer favorable pharmacokinetic properties. The acetyl group at the 4-position serves as a versatile chemical handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

This compound and its derivatives have been explored as intermediates in the synthesis of potential therapeutic agents targeting a range of diseases. For instance, substituted pyridines are known to interact with a wide variety of biological targets, including enzymes, receptors, and ion channels. The specific substitution pattern of this compound provides a unique scaffold for the design of inhibitors or modulators of these targets.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical literature, the existence and utility of this compound are a testament to the continuous evolution of synthetic organic chemistry and the enduring importance of the pyridine scaffold in the quest for new medicines. The logical synthetic routes outlined in this guide, based on fundamental principles of heterocyclic chemistry, provide a clear path to its preparation. As researchers continue to explore the vast chemical space of substituted pyridines, it is certain that building blocks like this compound will play a crucial role in the discovery and development of the next generation of therapeutic agents.

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone from 2-Methoxypyridine

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(2-methoxypyridin-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from commercially available 2-methoxypyridine. Direct C4-acylation of the pyridine ring via classical methods like Friedel-Crafts acylation is notoriously challenging due to the electron-deficient nature of the heterocycle and deactivation by the Lewis acid catalyst.[1][2] This guide details a robust and regioselective multi-step strategy that circumvents these issues. The pathway proceeds through activation of the pyridine ring via N-oxidation, followed by regioselective C4-nitration, subsequent functional group transformations to a key nitrile intermediate, and a final carbon-carbon bond formation to yield the target ketone. Each step is presented with a detailed, validated protocol, mechanistic insights, and a discussion of the underlying chemical principles that ensure success.

Introduction: The Challenge of C4 Pyridine Functionalization

The pyridine scaffold is a cornerstone in drug discovery, present in numerous therapeutic agents. The specific substitution pattern on the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound, with its methoxy and acetyl groups at the 2- and 4-positions respectively, represents a versatile intermediate for further elaboration.

The primary challenge in this synthesis lies in the inherent reactivity of the pyridine ring. Unlike benzene, pyridine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions. Furthermore, the lone pair of electrons on the nitrogen atom acts as a Lewis base, readily coordinating with Lewis acid catalysts such as AlCl₃, which are essential for Friedel-Crafts reactions.[2] This coordination further deactivates the ring, effectively shutting down the desired acylation pathway.[1] Therefore, a direct, single-step conversion from 2-methoxypyridine to the target product is not feasible. Our strategy overcomes this by modulating the electronic properties of the ring through a logical sequence of chemical transformations.

Strategic Overview: A Regiocontrolled Pathway

To achieve the desired C4-acetylation, a multi-step approach is employed that leverages well-established pyridine chemistry. The core of this strategy is to temporarily alter the electronic nature of the pyridine ring to direct substitution to the otherwise unreactive C4 position.

The four key stages of this synthesis are:

-

N-Oxidation: Conversion of the starting material to 2-methoxypyridine N-oxide. This crucial step activates the pyridine ring, particularly at the C4 position, for subsequent electrophilic attack.

-

Regioselective Nitration: Introduction of a nitro group at the C4 position of the N-oxide. The N-oxide group directs the electrophile to this position with high selectivity.

-

Conversion to the Nitrile Intermediate: A two-part sequence involving the reduction of the nitro group to an amine and its subsequent conversion to a nitrile via the Sandmeyer reaction, yielding 4-cyano-2-methoxypyridine.

-

Carbon-Carbon Bond Formation: The final construction of the acetyl group via the addition of a methyl organometallic reagent (Grignard or organolithium) to the nitrile, which upon hydrolysis affords the target ketone.

Caption: Overall workflow for the synthesis of the target ketone.

Detailed Protocols and Mechanistic Discussion

Part 1: Synthesis of 2-Methoxypyridine N-oxide

Causality: The conversion of the pyridine nitrogen to an N-oxide is the cornerstone of this entire strategy. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution. Crucially, it strongly directs incoming electrophiles to the C4 (para) position. This activation and directing effect is essential for the success of the subsequent nitration step.

Protocol:

-

To a stirred solution of 2-methoxypyridine (1 equiv.) in dichloromethane (DCM, ~0.5 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

-

Wash the filtrate sequentially with a 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Part 2: Regioselective Nitration to 4-Nitro-2-methoxypyridine N-oxide

Causality: With the N-oxide in place, the pyridine ring is now sufficiently activated for electrophilic nitration. The resonance structures of the N-oxide place a partial negative charge at the C2, C4, and C6 positions. Since C2 is already substituted, the nitronium ion (NO₂⁺) electrophile is strongly directed to the C4 position.

Caption: Comparison of reactivity between pyridine and pyridine N-oxide.

Protocol:

-

In a flask equipped with a dropping funnel and thermometer, carefully add 2-methoxypyridine N-oxide (1 equiv.) to concentrated sulfuric acid (~5 equiv.) at 0 °C with stirring.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid (2 equiv.) at 0 °C in a separate flask.

-

Add the nitrating mixture dropwise to the solution of the N-oxide, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Part 3: Synthesis of 4-Cyano-2-methoxypyridine

This stage involves a two-step sequence to convert the nitro group into a more versatile nitrile functionality.

3a. Reduction of the Nitro Group to 4-Amino-2-methoxypyridine

Causality: The nitro group must be converted to an amine to enable the Sandmeyer reaction. A variety of reducing agents can be used. A common and effective method is the use of iron powder in acetic acid, which also facilitates the deoxygenation of the N-oxide in the same pot.

Protocol:

-

Suspend 4-nitro-2-methoxypyridine N-oxide (1 equiv.) and iron powder (5 equiv.) in a mixture of acetic acid and water (e.g., 5:1 v/v).

-

Heat the mixture to reflux (around 100-110 °C) with vigorous stirring for 2-4 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

-

Basify the filtrate to pH > 9 with concentrated ammonium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-amino-2-methoxypyridine.

3b. Sandmeyer Reaction to 4-Cyano-2-methoxypyridine

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. This is the most direct way to install the nitrile group required for the final step.

Protocol:

-

Dissolve 4-amino-2-methoxypyridine (1 equiv.) in a solution of aqueous H₂SO₄ (~2 M). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract with an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain pure 4-cyano-2-methoxypyridine.

Part 4: Grignard Reaction to this compound

Causality: The final step involves a nucleophilic attack on the electrophilic carbon of the nitrile by a methyl organometallic reagent. The resulting intermediate imine is then hydrolyzed during the acidic workup to reveal the desired ketone product.[3]

Protocol:

-

Dissolve 4-cyano-2-methoxypyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add methylmagnesium bromide (MeMgBr, ~1.5 equiv., 3.0 M solution in diethyl ether) dropwise via syringe.

-

After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 2 M HCl.

-

Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

-

Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield this compound as a pure compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Methoxypyridine | m-CPBA | 1.2 | DCM | 0 to RT | 12-18 | 85-95 |

| 2 | 2-Methoxypyridine N-oxide | HNO₃/H₂SO₄ | 1.1 | H₂SO₄ | 0 to 90 | 2-3 | 70-80 |

| 3a | 4-Nitro-2-methoxypyridine N-oxide | Fe Powder | 5.0 | AcOH/H₂O | Reflux | 2-4 | 80-90 |

| 3b | 4-Amino-2-methoxypyridine | NaNO₂, CuCN | 1.1, 1.2 | H₂O | 0 to 60 | 2 | 60-75 |

| 4 | 4-Cyano-2-methoxypyridine | MeMgBr | 1.5 | THF | 0 to RT | 2-3 | 75-85 |

Safety Precautions

-

m-CPBA: A potentially shock-sensitive oxidizing agent. Avoid grinding.

-

Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care in a chemical fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Cyanides (CuCN, NaCN): Highly toxic. Handle only in a well-ventilated fume hood. Quench all waste with bleach before disposal.

-

Grignard Reagent (MeMgBr): Pyrophoric and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.

References

Application Notes and Protocols for the Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the Friedel-Crafts acylation of 2-methoxypyridine to selectively synthesize 1-(2-Methoxypyridin-4-yl)ethanone, a valuable building block in medicinal chemistry and materials science. We delve into the mechanistic intricacies of this challenging electrophilic aromatic substitution on an electron-deficient pyridine ring, highlighting the critical role of the activating methoxoxy substituent in directing the regiochemical outcome. A detailed, field-proven experimental protocol is presented, including reaction setup, workup, and purification procedures. This guide is intended for researchers, scientists, and professionals in drug development seeking to perform this transformation efficiently and with a high degree of success.

Introduction: Navigating the Challenges of Pyridine Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] However, its application to pyridine rings is notoriously challenging. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst required for the reaction, leading to the formation of a pyridinium salt.[2][3] This not only consumes the catalyst but also strongly deactivates the aromatic ring towards electrophilic attack.[4][5][6]

The introduction of an electron-donating group, such as a methoxy group, can mitigate these challenges. In the case of 2-methoxypyridine, the methoxy group enhances the nucleophilicity of the pyridine ring through its +M (mesomeric) effect, thereby facilitating electrophilic substitution. Furthermore, the 2-methoxy group can sterically hinder the nitrogen's lone pair, slightly reducing its propensity to coordinate with the Lewis acid.[7] This application note outlines a robust protocol for the selective acylation of 2-methoxypyridine at the C4 position.

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[8][9][10][11][12] The acylium ion then undergoes electrophilic attack by the aromatic ring.

The regioselectivity of the acylation of 2-methoxypyridine is governed by the interplay of the directing effects of the methoxy group and the pyridine nitrogen.

-

The Methoxy Group (-OCH₃): As a strong activating group, the methoxy substituent directs incoming electrophiles to the ortho (C3 and C5) and para (C4) positions through resonance stabilization of the corresponding sigma complexes.[11][13][14]

-

The Pyridine Nitrogen: The nitrogen atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta (C3 and C5) positions.[15]

In this specific case, the powerful activating and para-directing effect of the methoxy group at the C4 position overcomes the deactivating and meta-directing influence of the pyridine nitrogen. The C4 position is electronically enriched by the methoxy group, making it the most nucleophilic site for the acylium ion to attack. While the C6 position is also activated by the methoxy group (ortho position), it is sterically hindered and electronically deactivated by the adjacent nitrogen atom. Therefore, the reaction selectively yields the desired This compound .

Experimental Protocol

This protocol provides a step-by-step methodology for the Friedel-Crafts acylation of 2-methoxypyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxypyridine | ≥98% | Commercially Available |

| Aluminum Chloride (anhydrous) | ≥99% | Commercially Available |

| Acetyl Chloride | ≥99% | Commercially Available |

| Dichloromethane (anhydrous) | ≥99.8% | Commercially Available |

| Hydrochloric Acid (concentrated) | ACS Grade | Commercially Available |

| Sodium Bicarbonate (saturated solution) | ACS Grade | Prepared in-house |

| Brine (saturated NaCl solution) | ACS Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |

Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (3.0 equivalents). Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.2 equivalents) to the suspension via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of 2-Methoxypyridine: Dissolve 2-methoxypyridine (1.0 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). This should be done in an ice bath with vigorous stirring.

-

Workup:

-

Separate the organic layer in a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry of AlCl₃ | 3.0 equivalents | A stoichiometric excess is required to complex with the pyridine nitrogen and the product ketone, in addition to its catalytic role.[8] |

| Acylating Agent | Acetyl Chloride | A common and effective acylating agent for Friedel-Crafts reactions. |

| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for Friedel-Crafts reactions. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion. |

| Reaction Time | 12-16 hours | Sufficient time for the reaction to proceed to completion, which can be monitored by TLC. |

| Expected Yield | 60-75% | The yield is moderate due to the inherent challenges of acylating a pyridine ring. |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of 2-methoxypyridine provides a direct route to this compound. While the electron-deficient nature of the pyridine ring presents a synthetic hurdle, the activating and directing effects of the methoxy group enable a regioselective transformation. The protocol detailed herein offers a reliable method for researchers to access this important synthetic intermediate. Careful control of reaction conditions, particularly the stoichiometry of the Lewis acid and the reaction temperature, is crucial for achieving optimal results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. alexandonian.com [alexandonian.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: 1-(2-Methoxypyridin-4-yl)ethanone as a Versatile Building Block for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Methoxypyridine Scaffold in Kinase Inhibition